molecular formula C11H17O5PS2 B121175 Fensulfothion sulfone CAS No. 14255-72-2

Fensulfothion sulfone

Cat. No. B121175
CAS RN: 14255-72-2
M. Wt: 324.4 g/mol
InChI Key: VTFZEBCYVXMEBB-UHFFFAOYSA-N
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Description

Fensulfothion Sulfone Description

Fensulfothion sulfone is a metabolite related to the organophosphorus pesticide fensulfothion. While the provided papers do not directly describe fensulfothion sulfone, they do provide insights into the metabolism and degradation of related compounds such as fenthion and fensulfothion, which can inform our understanding of fensulfothion sulfone.

Synthesis Analysis

The synthesis of fensulfothion sulfone is not directly detailed in the provided papers. However, the synthesis of related sulfoxide compounds is discussed, such as the enantiospecific synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers . These processes involve the use of chiral oxidants and can result in high enantiomeric excess, which is important for determining the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of fensulfothion sulfone can be inferred from the structure of fensulfothion and its sulfoxide metabolites. The presence of a sulfone group indicates the oxidation state of sulfur in the molecule. The molecular structure of related compounds has been analyzed using techniques such as gas-liquid chromatography, infrared spectrophotometry, and mass spectrometry .

Chemical Reactions Analysis

Fensulfothion and its metabolites undergo various chemical reactions. For instance, fensulfothion is metabolized by soil bacteria such as Pseudomonas alcaligenes C1, which degrades the compound to p-methylsulfinyl phenol and diethyl phosphorothioic acid . Additionally, Klebsiella pneumoniae can reduce fensulfothion to fensulfothion sulfide . The oxidative degradation of fensulfothion by hydroxyl radicals in aqueous media has also been studied, revealing a complex array of transformation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of fensulfothion and its metabolites, such as solubility, adsorption, and desorption in soil and water, have been investigated. The adsorption of fensulfothion and its sulfide and sulfone metabolites to soil correlates with soil organic content, and their mobility through soil is related to their water solubility . The persistence of fensulfothion in water has been studied under various conditions, showing that it can be stable for several weeks . The photodegradation of fenthion, a related compound, has been examined under different light sources, providing insights into the environmental degradation of such pesticides .

Case Studies

While no specific case studies are provided in the papers, the research on the metabolism of fenthion and fensulfothion by liver preparations of various species , the degradation by soil bacteria , and the reduction by Klebsiella pneumoniae can be considered relevant case studies for understanding the behavior of fensulfothion sulfone in biological systems and the environment.

Scientific Research Applications

Soil Persistence and Plant Uptake

  • Fensulfothion sulfone shows moderate persistence in soil and can be taken up by plants such as rutabagas and carrots. It was found that traces of fensulfothion sulfone were present in these vegetables, mostly confined to the peel in rutabagas and detectable at 0.10 ppm in carrots (Chisholm, 1974).

Adsorption, Desorption, and Mobility in Soil

  • The adsorption, desorption, and soil mobility of fensulfothion and its sulfide and sulfone metabolites were studied, revealing an inverse relationship between water solubilities and adsorption values. The order of adsorption was fensulfothion sulfide > sulfone > fensulfothion, correlating significantly with soil organic content (Miles, Bowman, & Harris, 1981).

Microbial Degradation

  • Soil bacteria, such as Pseudomonas alcaligenes, can degrade fensulfothion to fensulfothion sulfone, which is valuable for the detoxification of pesticide residues (Sheela & Pai, 1983).

Oxidative Degradation in Aqueous Medium

  • The oxidative degradation of fensulfothion in an aqueous medium was studied, showing nearly complete transformation within a short time frame. This study helps understand the environmental fate of fensulfothion and its metabolites (Paul et al., 2013).

Analytical Methods for Detection

  • New analytical methods have been developed for the quantification of organophosphorus pesticides, including fensulfothion, in various matrices. This is crucial for monitoring and managing the environmental and health impacts of these compounds (Buonasera et al., 2009).

Future Directions

Recent developments in the field of sustainable sulfone synthesis suggest that there may be novel emerging technologies for a more sustainable synthesis of compounds like Fensulfothion sulfone . These advances and future directions in sulfone synthesis are an active area of research .

properties

IUPAC Name

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZEBCYVXMEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162079
Record name Fensulfothion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fensulfothion sulfone

CAS RN

14255-72-2
Record name Fensulfothion sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14255-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fensulfothion sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fensulfothion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
JRW Miles, BT Bowman, CR Harris - Journal of Environmental …, 1981 - Taylor & Francis
… Fensulfothion sulfone also eluted rapidly but was spread through the first six fractions. Fensulfothion sulfide, with water solubility of 3.7 ppm, did not elute to the same degree as the …
Number of citations: 9 www.tandfonline.com
DC Read, D Chisholm - Journal of Economic Entomology, 1977 - academic.oup.com
… 2.5 times higher than those of its oxidation metabolite, fensulfothion sulfone (fs). The same relative concentrations of f and fs were present in mature carrots grown in the treated soil. …
Number of citations: 2 academic.oup.com
JRW Miles, P Moy - Journal of Environmental Science & Health …, 1982 - Taylor & Francis
… There was some conversion to fensulfothion sulfone (16% at 6 wk) in inoculated samples, but not in the controls. Traces of fensulfothion sulfide were found in both inoculated samples (<…
Number of citations: 3 www.tandfonline.com
K Sugitate, T Yamagami, S Nakamura, A Toriba… - Analytical …, 2012 - jstage.jst.go.jp
Fenthion is one of the organophosphorous pesticides, and is widely used as an effective insecticide for rice, fruits, etc. On the other hand, fenthion raises serious concern because of its …
Number of citations: 1 www.jstage.jst.go.jp
R Greenhalgh, DC Read - … of Environmental Science & Health Part …, 1981 - Taylor & Francis
… fothion and 37.1 and 74.2 ppm fensulfothion sulfone. These concentrations are equivalent to … Fensulfothion sulfone and sulfide were the main derivatives found in fensulfothion treated …
Number of citations: 4 www.tandfonline.com
CC Leandro, P Hancock, RJ Fussell… - Journal of Chromatography …, 2006 - Elsevier
… The MRL for fensulfothion is set by the Directive at 3 μg kg −1 and is expressed as a sum of fensulfothion, fensulfothion sulfone, fensulfothion-oxon and fensulfothion-oxon-sulfone. …
Number of citations: 310 www.sciencedirect.com
DA George - Journal of the Association of Official Analytical …, 1980 - academic.oup.com
… The recovery of fensulfothion oxygen analog and fensulfothion sulfone oxygen analog, added separately to control samples of Japanese radish, was 78.8 and 79.8%, respectively. …
Number of citations: 4 academic.oup.com
DC Read, R Greenhalgh - Journal of Economic Entomology, 1981 - academic.oup.com
… and rutabagas grown in microplots, where lateral movement of insecticide and plant development was restricted, showed that total residues of fensulfothion and fensulfothion sulfone …
Number of citations: 2 academic.oup.com
BT Bowman, WW Sans - … of Environmental Science & Health Part B, 1979 - Taylor & Francis
… Fensulfothion sulfone and methyl parathion were recrystallized from methanol at -20C. The percent purity of several compounds was unavailable so that they should be considered as …
Number of citations: 55 www.tandfonline.com
LW Getzin, TE Archer - Journal of Economic Entomology, 1983 - academic.oup.com
… Unacceptably high residues of fensulfothion and fensulfothion sulfone (0.58 to 0.67 ppm) were recovered from treated carrots at harvest time, even though only two soil surface sprays …
Number of citations: 10 academic.oup.com

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